5-Fluoro-2-methyl-benzenesulfonyl fluoride
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Overview
Description
5-Fluoro-2-methyl-benzenesulfonyl fluoride is an organic compound with the molecular formula C7H6F2O2S. It is a derivative of benzenesulfonyl fluoride, where the benzene ring is substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-benzenesulfonyl fluoride typically involves the sulfonylation of 5-fluoro-2-methylbenzene. One common method is the reaction of 5-fluoro-2-methylbenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Formed through oxidation reactions.
Coupled Products: Formed through coupling reactions with various organic halides.
Scientific Research Applications
5-Fluoro-2-methyl-benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonic acids.
Biology: The compound is used in the study of enzyme inhibition, particularly in the development of inhibitors for serine proteases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is highly reactive and can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Fluoride: The parent compound without the fluorine and methyl substitutions.
4-Trifluoromethyl-benzenesulfonyl Chloride: A similar compound with a trifluoromethyl group instead of a fluorine and methyl group.
5-Fluoro-2-methylbenzenesulfonyl Chloride: A closely related compound with a chloride group instead of a fluoride group.
Uniqueness
5-Fluoro-2-methyl-benzenesulfonyl fluoride is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can influence its reactivity and interaction with molecular targets. The combination of these substituents can enhance its specificity and potency as an enzyme inhibitor compared to other similar compounds.
Properties
IUPAC Name |
5-fluoro-2-methylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDLFHAWBWCNTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98566-96-2 |
Source
|
Record name | 98566-96-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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